molecular formula C21H21NO7 B11653188 2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B11653188
M. Wt: 399.4 g/mol
InChI Key: AWGDBXKABMJNBG-UHFFFAOYSA-N
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Description

2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a furan ring, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the furan ring using a mixture of nitric acid and sulfuric acid.

    Formation of the dioxane ring: This involves the reaction of a suitable diol with a carbonyl compound under acidic conditions.

    Final coupling: The furan and dioxane intermediates are coupled together using a suitable catalyst, such as a palladium complex, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitro group and furan ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-2-methyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Tert-butyl-2-methyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

The presence of both the nitro group and the methyl group on the phenyl ring in 2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

2-tert-butyl-2-methyl-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H21NO7/c1-12-6-7-13(10-16(12)22(25)26)17-9-8-14(27-17)11-15-18(23)28-21(5,20(2,3)4)29-19(15)24/h6-11H,1-5H3

InChI Key

AWGDBXKABMJNBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC(OC3=O)(C)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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